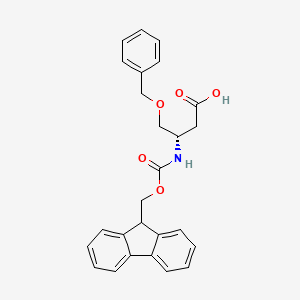![molecular formula C14H23NO4 B1450115 2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid CAS No. 1803571-87-0](/img/structure/B1450115.png)
2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
説明
“2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid” is a chemical compound with the CAS Number: 1803571-87-0 . It has a molecular weight of 269.34 . The compound is in solid form .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyloxycarbonyl (BOC) group as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
The tert-butyloxycarbonyl (BOC) group used in the synthesis of this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 269.34 . It has an InChI code of 1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) , which provides a specific representation of its molecular structure.科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to 2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid, have been studied for their role as microbial inhibitors in the production of bio-renewable chemicals. The impact of these acids on microbes like Escherichia coli and Saccharomyces cerevisiae is significant due to their ability to damage the cell membrane and decrease the microbial internal pH. This understanding is crucial for developing metabolic engineering strategies aimed at increasing microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).
Biological Activities of Carboxylic Acid Derivatives
Research into neo fatty acids and their derivatives, which include structures analogous to this compound, highlights their potential in synthesizing bioactive compounds for pharmaceutical, cosmetic, and agronomic industries. These compounds demonstrate antioxidant, anticancer, antimicrobial, and antibacterial properties, providing a basis for future chemical preparations and synthetic applications (Dembitsky, 2006).
Supercritical Fluids in Carboxylic Acid Extraction
The role of supercritical CO2 as an efficient solvent for the reactive extraction of carboxylic acids from aqueous solutions has been explored. This method highlights an environmentally friendly and non-toxic approach to separating carboxylic acids, like this compound, from dilute solutions, showcasing its potential for higher yield and simplicity in industrial separation processes (Djas & Henczka, 2018).
Antioxidant and Microbiological Activity of Carboxylic Acids
The structure-related antioxidant, antimicrobial, and cytotoxic activity of natural carboxylic acids have been reviewed, providing insights into how structural differences affect biological activities. Such studies are pivotal for the development of new pharmaceuticals and bioactive compounds utilizing carboxylic acid frameworks (Godlewska-Żyłkiewicz et al., 2020).
Levulinic Acid in Drug Synthesis
Levulinic acid and its derivatives, which share functional groups with this compound, are highlighted for their application in drug synthesis. The flexibility provided by carbonyl and carboxyl groups is crucial for the synthesis of value-added chemicals, showcasing the potential of such compounds in reducing drug synthesis costs and simplifying production processes (Zhang et al., 2021).
作用機序
Target of Action
It is known that this compound is a derivative of the tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid may interact with its targets by forming covalent bonds, thereby altering their chemical properties .
Biochemical Pathways
It is known that the boc group plays a significant role in the n-dealkylation of hindered tertiary amines . This process involves the exocyclic N–C hydrogenolysis of tertiary amines , which could potentially affect various biochemical pathways.
Pharmacokinetics
The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol . This suggests that the compound may be metabolized and excreted following similar chemical reactions.
Result of Action
The compound’s potential role in the n-dealkylation of hindered tertiary amines suggests that it may have significant effects on the chemical properties of these amines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical compounds can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be added to amines under aqueous conditions , suggesting that the compound’s action may be influenced by the water content of its environment. Additionally, the removal of the Boc group can be accomplished with strong acids , indicating that the compound’s stability and efficacy may be affected by the pH of its environment.
生化学分析
Biochemical Properties
2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid plays a role in biochemical reactions primarily as a protecting group for amines. It interacts with enzymes and proteins involved in peptide synthesis and modification. The compound’s tert-butoxycarbonyl group can be added to amines under aqueous conditions, protecting them during chemical reactions. This interaction is crucial for the synthesis of peptides and other complex molecules, as it prevents unwanted side reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. This compound influences cell function by modifying the activity of enzymes involved in peptide synthesis. It can impact cell signaling pathways, gene expression, and cellular metabolism by protecting amine groups in proteins and peptides. This protection is essential for maintaining the integrity of these molecules during biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group. The tert-butoxycarbonyl group binds to amine groups in biomolecules, preventing them from participating in unwanted reactions. This binding interaction is reversible, allowing the protected amine to be released when needed. The compound can also inhibit or activate enzymes by modifying their amine groups, leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under acidic or basic conditions. Long-term studies have shown that it can maintain its protective effects on amine groups for extended periods, making it useful for prolonged biochemical experiments. Its stability and effectiveness can decrease over time, especially in harsh conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and modification. It interacts with enzymes and cofactors that facilitate the addition and removal of the tert-butoxycarbonyl group. This interaction can affect metabolic flux and the levels of metabolites involved in peptide synthesis, influencing the overall efficiency of these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by interacting with specific transporters and binding proteins. These interactions help localize the compound to areas where it is needed for protecting amine groups. The compound’s distribution can also affect its localization and accumulation within cells, influencing its overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. This localization ensures that the compound can effectively protect amine groups in the desired locations, enhancing its role in biochemical reactions .
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOAYZUYWUARHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol](/img/structure/B1450032.png)
![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)
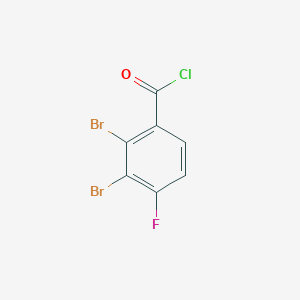
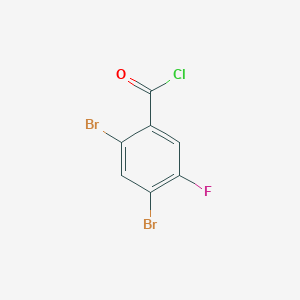

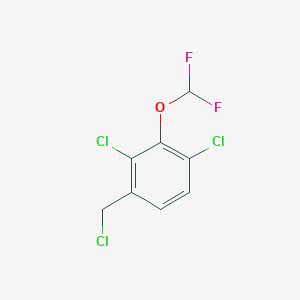

![3-[(4-Bromophenyl)sulfanylmethyl]benzamide](/img/structure/B1450043.png)
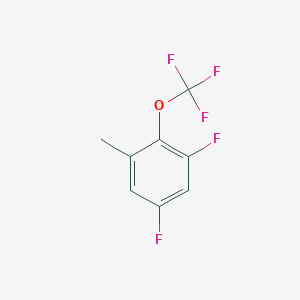

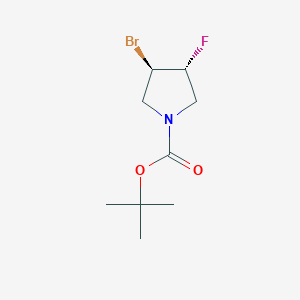
![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)
